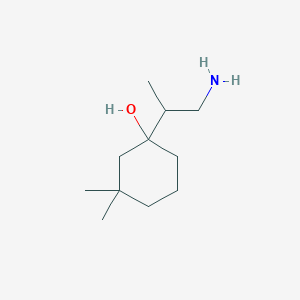
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexanal.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexane.
Substitution: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexyl chloride or bromide.
科学的研究の応用
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Aminomethyl propanol: An organic compound with similar functional groups but a different structural arrangement.
1-Aminopropan-2-yl phosphate: A compound with a phosphate group instead of a hydroxyl group.
Uniqueness
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol is unique due to its specific cyclohexane ring structure and the presence of both amino and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(7-12)11(13)6-4-5-10(2,3)8-11/h9,13H,4-8,12H2,1-3H3 |
InChIキー |
HDJMNDQZCTWGAW-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCCC(C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


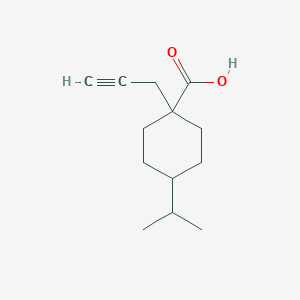
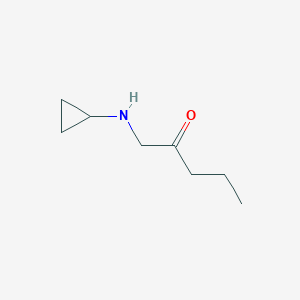
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)


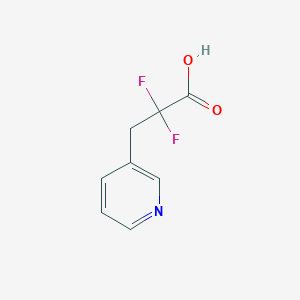
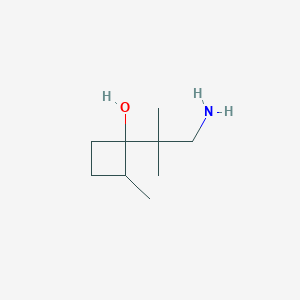
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
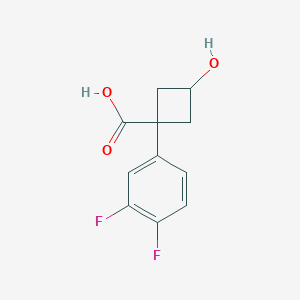

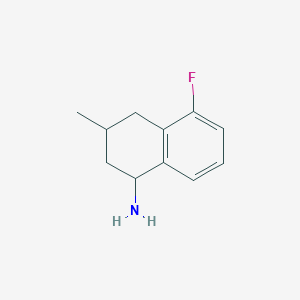
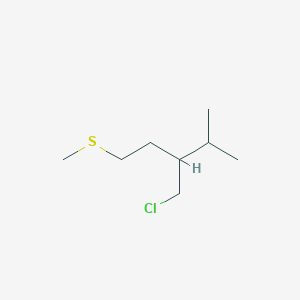
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)
